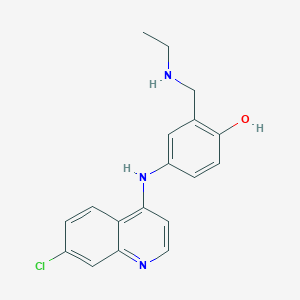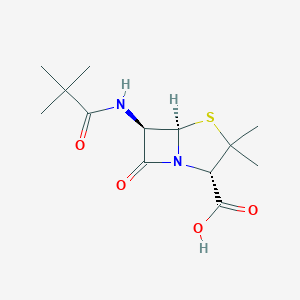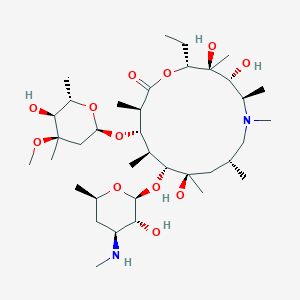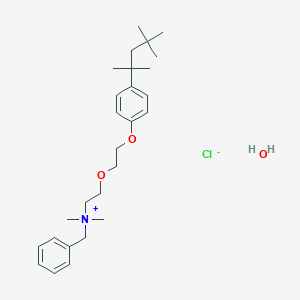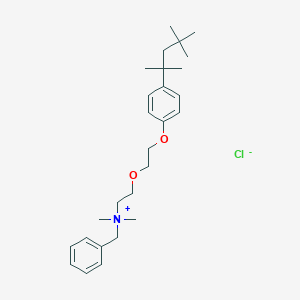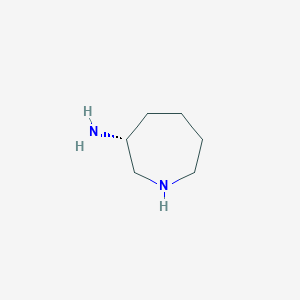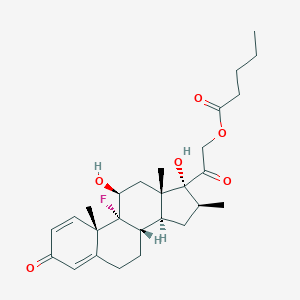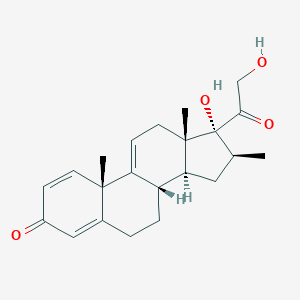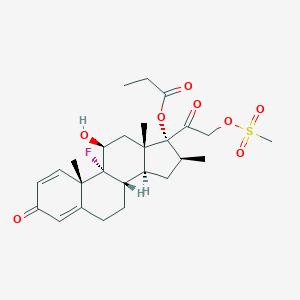
倍他米松 17-丙酸酯 21-甲磺酸酯
描述
Betamethasone 17-Propionate 21-Mesylate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a well-known glucocorticoid used in various medical treatments. This compound is primarily utilized in topical formulations to treat inflammatory skin conditions.
科学研究应用
Betamethasone 17-Propionate 21-Mesylate has a wide range of scientific research applications:
作用机制
- Betamethasone 17-Propionate 21-Mesylate primarily targets glucocorticoid receptors (GRs). These receptors are present in various tissues and play a crucial role in regulating immune responses, inflammation, and metabolism .
- The resulting changes include:
- Betamethasone affects multiple pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
生化分析
Biochemical Properties
Betamethasone 17-Propionate 21-Mesylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to glucocorticoid receptors, which are intracellular receptors that regulate gene expression. Upon binding, Betamethasone 17-Propionate 21-Mesylate forms a complex with the receptor, which then translocates to the nucleus and binds to glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses. Additionally, Betamethasone 17-Propionate 21-Mesylate inhibits the activity of phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor of pro-inflammatory mediators such as prostaglandins and leukotrienes .
Cellular Effects
Betamethasone 17-Propionate 21-Mesylate exerts various effects on different types of cells and cellular processes. In immune cells, it suppresses the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This suppression leads to a reduction in inflammation and immune response. In epithelial cells, Betamethasone 17-Propionate 21-Mesylate enhances the expression of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2 activity. Furthermore, Betamethasone 17-Propionate 21-Mesylate influences cell signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, by inhibiting the translocation of NF-κB to the nucleus, thereby reducing the transcription of pro-inflammatory genes .
Molecular Mechanism
The molecular mechanism of Betamethasone 17-Propionate 21-Mesylate involves its binding interactions with glucocorticoid receptors and subsequent modulation of gene expression. Upon entering the cell, Betamethasone 17-Propionate 21-Mesylate binds to the glucocorticoid receptor in the cytoplasm, forming a receptor-ligand complex. This complex undergoes a conformational change, allowing it to translocate to the nucleus. In the nucleus, the complex binds to glucocorticoid response elements on DNA, leading to the recruitment of coactivators or corepressors that modulate the transcription of target genes. This process results in the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes. Additionally, Betamethasone 17-Propionate 21-Mesylate inhibits the activity of transcription factors, such as NF-κB and activator protein-1 (AP-1), further reducing the expression of pro-inflammatory genes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 17-Propionate 21-Mesylate involves multiple steps, starting from betamethasone. The key steps include the esterification of betamethasone with propionic acid to form betamethasone 17-propionate, followed by the mesylation of the 21-hydroxy group using methanesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of Betamethasone 17-Propionate 21-Mesylate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques to meet pharmaceutical standards .
化学反应分析
Types of Reactions: Betamethasone 17-Propionate 21-Mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The mesylate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield betamethasone 17-propionate 21-carboxylic acid, while reduction may produce betamethasone 17-propionate 21-alcohol .
相似化合物的比较
- Betamethasone Dipropionate
- Clobetasol Propionate
- Fluticasone Propionate
Comparison: Betamethasone 17-Propionate 21-Mesylate is unique due to its dual ester and mesylate functional groups, which enhance its lipophilicity and potency compared to other corticosteroids. This structural modification allows for better skin penetration and prolonged anti-inflammatory effects . In contrast, compounds like clobetasol propionate and fluticasone propionate, while potent, may have different pharmacokinetic profiles and side effect profiles .
属性
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35FO8S/c1-6-22(31)35-26(21(30)14-34-36(5,32)33)15(2)11-19-18-8-7-16-12-17(28)9-10-23(16,3)25(18,27)20(29)13-24(19,26)4/h9-10,12,15,18-20,29H,6-8,11,13-14H2,1-5H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIXIWVFIFXMTE-SOMXGXJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514069 | |
| Record name | (11beta,16beta)-9-Fluoro-11-hydroxy-21-[(methanesulfonyl)oxy]-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15423-80-0 | |
| Record name | (11beta,16beta)-9-Fluoro-11-hydroxy-16-methyl-21-((methylsulfonyl)oxy)-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015423800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11beta,16beta)-9-Fluoro-11-hydroxy-21-[(methanesulfonyl)oxy]-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (11β,16β)-9-Fluoro-11-hydroxy-16-methyl-21-[(methylsulfonyl)oxy]-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA4A80ZP11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



